1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol (CAS Number: 887220-32-8) is a complex organic molecule belonging to the class of heterocyclic compounds. Its structure incorporates multiple functional groups that suggest potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Overview
The molecular formula of the compound is C21H20ClN5O3S, with a molecular weight of 457.9 g/mol. The presence of a chlorophenyl group, furan ring, hydroxy group, triazole ring, and thiazole ring contributes to its diverse biological activity.
Anticancer Activity
Research indicates that derivatives of triazole-thiazole compounds exhibit significant anticancer properties. A study highlighted that similar compounds showed cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) cells. For instance, one derivative demonstrated an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D breast cancer cells .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Triazole derivative A | HCT-116 | 6.2 |
Triazole derivative B | MCF-7 | 27.3 |
Triazole derivative C | T47D | 43.4 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies on related triazole-thiazole derivatives indicate their effectiveness against various bacterial strains. One study reported that certain derivatives displayed superior antibacterial activity compared to standard antibiotics like streptomycin .
Table 2: Antimicrobial Efficacy of Related Compounds
Compound | Bacterial Strain | Activity Level |
---|---|---|
Triazole derivative D | Staphylococcus aureus | High |
Triazole derivative E | Escherichia coli | Moderate |
Triazole derivative F | Salmonella spp. | Low |
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory effects of triazole derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and exhibit antioxidant activities by scavenging free radicals, which can be beneficial in treating chronic inflammatory diseases .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of triazolo-thiazole derivatives, including the target compound. The synthesized compounds were evaluated for their biological activities through in vitro assays against several cancer cell lines and bacteria. The results confirmed the potential of these compounds as effective anticancer and antimicrobial agents .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure–activity relationship of triazolo-thiazole derivatives. It was found that modifications in the chemical structure significantly influenced their biological activities. For example, the introduction of hydroxyl groups enhanced anticancer efficacy while maintaining low toxicity profiles .
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-14-5-2-1-4-13(14)16(24-9-7-12(26)8-10-24)17-19(27)25-20(29-17)22-18(23-25)15-6-3-11-28-15/h1-6,11-12,16,26-27H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQBAGQLSQKRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.